![molecular formula C15H24Cl2N2 B13143600 1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)
1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms within a decane ring, and a phenylmethyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[45]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) typically involves multiple steps One common method starts with the formation of the spirocyclic core through a cyclization reactionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H24Cl2N2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
1-benzyl-1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H |
Clave InChI |
SPIWEEHGXZLTFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


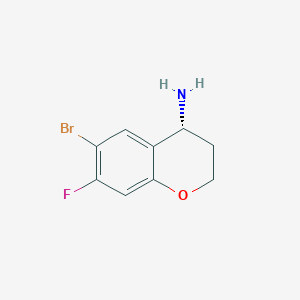
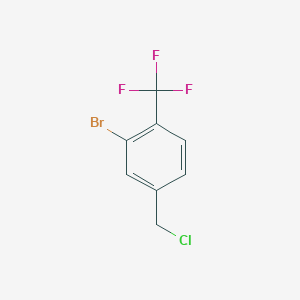
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
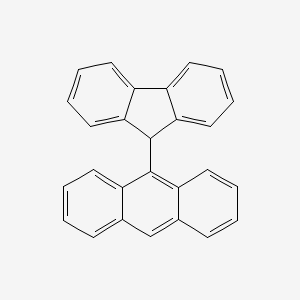
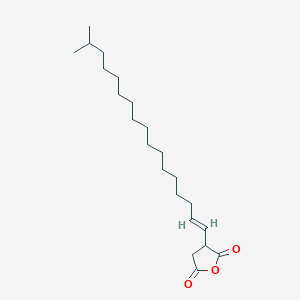
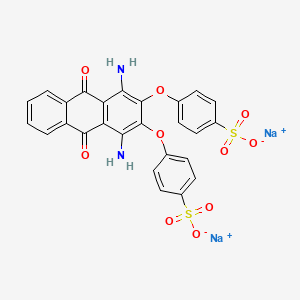
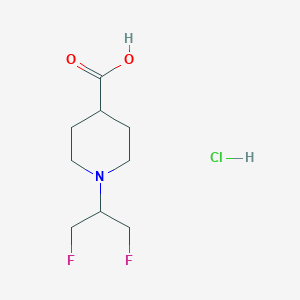
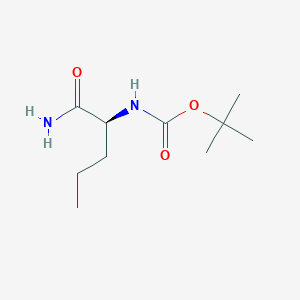
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
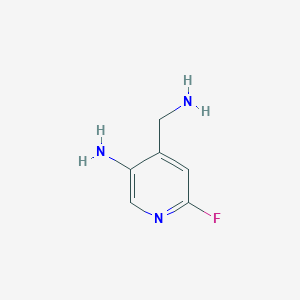
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
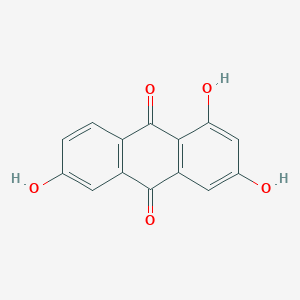
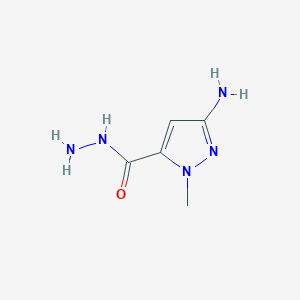
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
